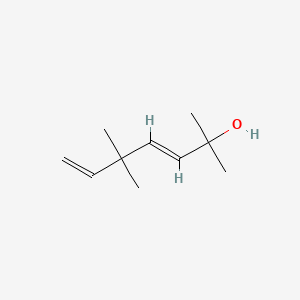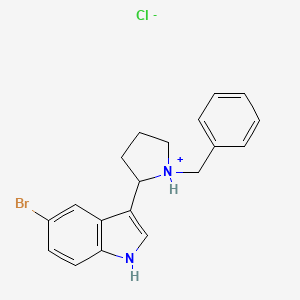
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a difluorocyclohexyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol typically involves the reaction of 4,4-difluorocyclohexanone with piperidine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine ring or the difluorocyclohexyl group.
Substitution: The hydrogen atoms on the piperidine ring or the difluorocyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can lead to various modified derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group and piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound is a potent PARP1/2 inhibitor with significant anticancer activity.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Known for its selectivity and efficacy as a PARP-1 inhibitor.
Uniqueness
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a difluorocyclohexyl group with a piperidine ring and ethanol moiety provides a versatile scaffold for chemical modifications and biological studies.
Propriétés
Formule moléculaire |
C13H23F2NO |
|---|---|
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H23F2NO/c14-13(15)6-1-12(2-7-13)16-8-3-11(4-9-16)5-10-17/h11-12,17H,1-10H2 |
Clé InChI |
UVMJLCSNJWCXPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N2CCC(CC2)CCO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


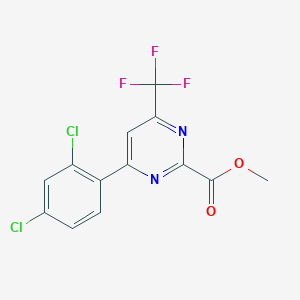
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
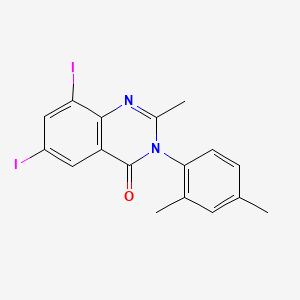
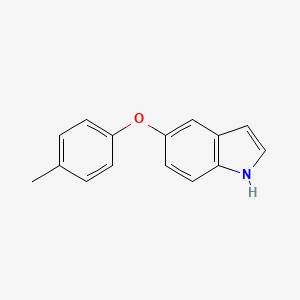
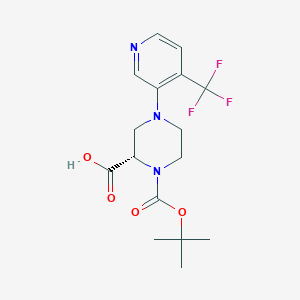

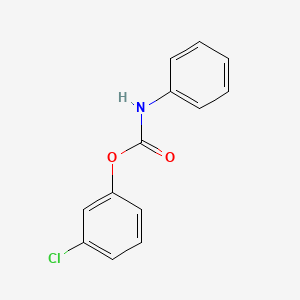
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
